8-Methylindeno[1,2-B]indole
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Overview
Description
8-Methylindeno[1,2-B]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused indole and indene ring system, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylindeno[1,2-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Larock indole synthesis, which uses palladium-catalyzed cyclization of ortho-iodoanilines with alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methylindeno[1,2-B]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole compounds.
Scientific Research Applications
8-Methylindeno[1,2-B]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylindeno[1,2-B]indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indole: The parent compound of the indole family, widely studied for its biological activity.
2-Methylindole: Similar in structure but with a methyl group at a different position, affecting its reactivity and biological properties.
3-Methylindole: Another methylated indole derivative with distinct chemical and biological characteristics.
Uniqueness of 8-Methylindeno[1,2-B]indole: this compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
408315-39-9 |
---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-methylindeno[1,2-b]indole |
InChI |
InChI=1S/C16H11N/c1-10-6-7-15-13(8-10)14-9-11-4-2-3-5-12(11)16(14)17-15/h2-9H,1H3 |
InChI Key |
PRKLCRVVTYHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C2=CC4=CC=CC=C43 |
Origin of Product |
United States |
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